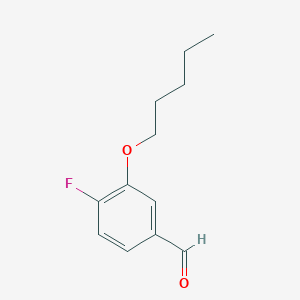

4-Fluoro-3-(pentyloxy)benzaldehyde

Description

4-Fluoro-3-(pentyloxy)benzaldehyde is a fluorinated benzaldehyde derivative featuring a pentyloxy group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₅FO₂, with a molecular weight of 210.25 g/mol. The compound is of interest in organic synthesis, particularly in pharmaceuticals and materials science, due to the electron-withdrawing fluorine and the lipophilic pentyloxy group, which modulate reactivity and solubility .

Properties

IUPAC Name |

4-fluoro-3-pentoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-2-3-4-7-15-12-8-10(9-14)5-6-11(12)13/h5-6,8-9H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAUBTNUNCYQOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(pentyloxy)benzaldehyde typically involves the introduction of the fluorine atom and the pentoxy group onto the benzene ring, followed by the formation of the aldehyde group. One common method involves the reaction of 4-fluoro-3-nitrobenzaldehyde with pentanol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods: Industrial production of 4-Fluoro-3-(pentyloxy)benzaldehyde may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(pentyloxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products:

Oxidation: 4-Fluoro-3-n-pentoxybenzoic acid.

Reduction: 4-Fluoro-3-n-pentoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(pentyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving fluorinated compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(pentyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and stability, while the aldehyde group can participate in nucleophilic addition reactions. The pentoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5)

- Molecular formula : C₈H₇FO₂ (154.14 g/mol).

- Key differences : The methoxy group (OCH₃) is shorter and more electron-donating than pentyloxy (O-C₅H₁₁). This reduces lipophilicity and increases crystallinity compared to the pentyloxy analogue.

- Applications : Used as a precursor in agrochemicals and dyes due to its balanced solubility .

3-Fluoro-4-(pentyloxy)benzaldehyde

- Molecular formula : C₁₂H₁₅FO₂ (210.25 g/mol).

- Key differences : A positional isomer of the target compound. The ¹⁹F NMR shift is –133.95 ppm , reflecting the fluorine’s electronic environment. The pentyloxy group’s orientation alters steric interactions in reactions like nucleophilic additions .

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9)

Functional Group Comparisons

4-Fluoro-3-(trifluoromethyl)benzaldehyde

- Molecular formula : C₈H₄F₄O (200.12 g/mol).

- Key differences : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, increasing the aldehyde’s electrophilicity. This compound is used in medicinal chemistry for cation-pi interactions in receptor binding, unlike the pentyloxy variant, which prioritizes lipophilicity .

4-Fluoro-3-methylbenzaldehyde

Physicochemical and Spectroscopic Properties

- Lipophilicity : The pentyloxy group increases logP values compared to methoxy or methyl analogues, enhancing membrane permeability in drug candidates.

- Reactivity : Electron-donating alkoxy groups deactivate the ring toward electrophilic substitution but activate the aldehyde toward nucleophilic additions (e.g., formation of imines or hydrazones) .

Biological Activity

4-Fluoro-3-(pentyloxy)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a pentyloxy group, which may influence its interactions with biological systems. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.

4-Fluoro-3-(pentyloxy)benzaldehyde can be synthesized through various chemical reactions, including substitution and oxidation. The presence of the fluorine atom enhances its reactivity, making it a suitable candidate for further modifications in drug design.

Antimicrobial Activity

Studies have indicated that compounds similar to 4-Fluoro-3-(pentyloxy)benzaldehyde exhibit antimicrobial properties. For instance, benzaldehyde derivatives have shown effectiveness against various bacterial strains. The introduction of fluorine and alkoxy groups can enhance these effects, potentially increasing the compound's lipophilicity and membrane permeability, which are critical factors in antimicrobial activity .

Cytotoxicity

Research involving related compounds has demonstrated varying levels of cytotoxicity against cancer cell lines. The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation. A study on similar aldehyde derivatives reported IC50 values in the micromolar range, suggesting that 4-Fluoro-3-(pentyloxy)benzaldehyde may also exhibit significant cytotoxic effects .

The mechanism of action for aldehydes like 4-Fluoro-3-(pentyloxy)benzaldehyde typically involves the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction can lead to oxidative stress, triggering cell death pathways. The presence of the pentyloxy group may also facilitate interactions with specific cellular targets, enhancing the overall bioactivity of the compound .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including those with fluorinated substituents. Results indicated that compounds with electron-withdrawing groups like fluorine displayed enhanced antibacterial activity against Gram-positive bacteria. The study highlighted the potential for developing new antibacterial agents based on these findings .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on cancer cell lines treated with related aldehydes demonstrated significant cytotoxicity, with IC50 values ranging from 5 to 20 µM. The study concluded that modifications to the aromatic ring, such as introducing fluorine or alkoxy groups, could significantly influence cytotoxic outcomes .

Data Summary

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Cytotoxicity (IC50) | 5 - 20 µM in cancer cell lines |

| Mechanism of Action | Induces oxidative stress; interacts with cellular macromolecules |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.